3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is an organic compound that features a chlorophenyl group, a difluoromethyl-substituted azetidine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: The compound can be used to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)azetidin-1-yl]propan-1-one
- 3-(3-Chlorophenyl)-1-[3-(methyl)azetidin-1-yl]propan-1-one
Uniqueness
3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO/c14-11-3-1-2-9(6-11)4-5-12(18)17-7-10(8-17)13(15)16/h1-3,6,10,13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODYDLPCHLYYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.